molecular formula C3H9Cl2N5 B1523350 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride CAS No. 21795-97-1

5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride

Cat. No.: B1523350
CAS No.: 21795-97-1
M. Wt: 186.04 g/mol
InChI Key: JJDDKKBACSMESB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride (CAS 21795-97-1) is a high-purity, solid chemical reagent that serves as a versatile and valuable synthetic building block in medicinal chemistry and organic synthesis. This compound features a 1,2,4-triazole core functionalized with both an aminomethyl group and a primary amine, making it a multifunctional scaffold for constructing more complex molecules. The 1,2,4-triazole pharmacophore is a privileged structure in drug discovery, known for conferring diverse biological activities. As part of this important chemical class, this dihydrochloride salt offers enhanced solubility and handling properties for research applications. It is particularly useful for exploring structure-activity relationships in the development of novel therapeutic agents. Related 1,2,4-triazole derivatives have demonstrated significant potential in pharmaceutical research, including exhibiting potent anti-cancer activity by inducing apoptosis in lung cancer cells through the upregulation of pro-apoptotic proteins like BAX and caspase-3 . Other research areas for similar triazole-based compounds include their use as antimicrobial, antifungal, and anti-inflammatory agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by qualified professionals in a laboratory setting. Please refer to the Safety Data Sheet for proper handling and storage information, which recommends storage in an inert atmosphere at room temperature .

Properties

IUPAC Name

5-(aminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.2ClH/c4-1-2-6-3(5)8-7-2;;/h1,4H2,(H3,5,6,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDDKKBACSMESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21795-97-1
Record name 5-(aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride
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Biological Activity

5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C₃H₉Cl₂N₅
  • Molecular Weight : 186.04 g/mol
  • CAS Number : 21795-97-1
  • Structure : The compound features a triazole ring, which is known for its role in various biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of aminoguanidine with suitable aldehydes or ketones under controlled conditions. This method allows for the formation of the triazole ring while introducing functional groups that enhance biological activity.

Antimicrobial Activity

Research indicates that compounds related to 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine exhibit notable antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of triazole compounds showed moderate to strong activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
CompoundActivity Against E. coliActivity Against S. aureus
Compound AModerateStrong
Compound BStrongModerate

Anticancer Potential

The anticancer properties of 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine have also been explored. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines:

  • IC50 Values : Various derivatives showed IC50 values ranging from 10 µM to 30 µM against human glioblastoma cells .

The mechanism by which 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The triazole moiety may inhibit specific enzymes crucial for microbial growth and cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine against clinical isolates:

  • Results : The compound demonstrated significant inhibition zones in agar diffusion tests against multiple pathogens.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of this compound on various cancer cell lines:

  • Results : Treatment with 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine resulted in a dose-dependent decrease in cell viability in both breast and lung cancer models.

Scientific Research Applications

Coordination Chemistry

The compound's ability to act as a ligand for metal ions opens avenues in coordination chemistry. Triazole-based ligands are known for their stability and ability to form complexes with metal centers, which can be utilized in:

  • Catalysis : Metal complexes formed with triazole ligands may serve as catalysts in various chemical reactions.
  • Material Science : The formation of metal-organic frameworks (MOFs) using triazole ligands can lead to materials with unique properties for gas storage or separation applications.

While direct studies on 5-(aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride are sparse, related compounds have been extensively researched:

Compound NameBiological ActivityReference
5-Amino-1H-1,2,4-triazoleAntimicrobial
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamidesKinase inhibition
5-Amino-1H-1,2,4-triazole derivativesAnticancer

These studies underscore the relevance of triazole derivatives in drug discovery and development.

Material Applications

The unique properties of this compound also position it as a candidate for material science applications. Its ability to form stable complexes with metals can lead to innovative materials with enhanced functionalities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 5-(aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride and analogous triazole derivatives:

Table 1: Comparative Analysis of Triazole-Based Amine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties References
This compound 5-aminomethyl, 3-amine C₃H₉Cl₂N₅ 186.04 21795-97-1 Research chemical (discontinued)
1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate 1-methyl, 3-phenyl C₉H₁₂ClN₅O 241.68 3357-30-0 Potential ligand in coordination chemistry
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride 5-amino, 3-carboxylate ester C₅H₈ClN₅O₂ 205.60 3641-14-3 Intermediate for bioactive Schiff bases
5-(2-Aminoethyl)-1H-1,2,4-triazol-3-amine dihydrochloride 5-aminoethyl, 3-amine C₄H₁₁Cl₂N₅ 200.08 99839-36-8 Chelation studies; extended alkyl chain
5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride 3-nonyl C₁₁H₂₂ClN₅ 267.77 85631-73-8 Lipophilic agent; surfactant applications
5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine 5-nitrofuran C₆H₅N₅O₃ 195.14 7532-52-7 Antimicrobial candidate
5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate Ethane-linked dimer C₆H₁₂N₁₀O₆ 320.22 89489-24-7 High-energy materials; coordination polymers

Key Findings:

Structural Variations and Reactivity: The aminomethyl group in the target compound enables nucleophilic substitution or condensation reactions, distinguishing it from phenyl () or carboxylate ester () derivatives. Dihydrochloride salts (e.g., target compound, ) enhance water solubility compared to monohydrochlorides () or free bases .

Physicochemical Properties: Lipophilicity increases with alkyl chain length (e.g., nonyl substituent in vs. aminomethyl in the target compound), impacting membrane permeability in biological systems . Electron-withdrawing groups like nitro-furan () or carboxylate esters () alter electronic density, affecting redox behavior and binding affinity .

Applications :

  • The target compound’s discontinuation () contrasts with active use of carboxylate esters () in synthesizing plant growth regulators (e.g., Schiff bases with cytokinin activity) .
  • Ethane-linked dimers () demonstrate utility in high-energy materials due to their nitrogen-rich frameworks .

Safety and Handling :

  • Triazole amines like amitrole (1H-1,2,4-triazol-3-amine) are classified as hazardous (U011) due to toxicity . Dihydrochloride forms may mitigate volatility but require stringent handling protocols.

Preparation Methods

Preparation via Guanidinosuccinimide Intermediates and Amines

A robust synthetic approach involves the preparation of N-guanidinosuccinimide as a key intermediate, which upon nucleophilic ring opening by amines, followed by cyclization, yields the desired 1,2,4-triazole derivatives.

  • Starting materials : Succinic anhydride and aminoguanidine hydrochloride are reacted to form N-guanidinosuccinimide.
  • Reaction with amines : The N-guanidinosuccinimide intermediate is then treated with primary or secondary amines under microwave irradiation to induce ring opening and subsequent cyclization to form the 1,2,4-triazole ring.
  • Conditions : Microwave irradiation at temperatures around 170–180 °C in solvents such as acetonitrile or ethanol is employed to facilitate the tandem reaction steps in a one-pot fashion.
  • Yields : Optimization studies showed yields ranging from moderate to high (27% initially, improved up to ~70% under optimized conditions).
  • Limitations : This pathway is efficient for aliphatic amines but less effective for aromatic amines due to their lower nucleophilicity.

Table 1. Optimization of Reaction Conditions for N-Guanidinosuccinimide with Morpholine

Entry Solvent Temperature (°C) Time (min) Yield (%)
1 Ethanol 180 25 27
4 Acetonitrile 180 25 Improved
5 Acetonitrile 170 25 Best

Note: Exact yields for entries 4 and 5 improved significantly compared to entry 1.

This method was successfully scaled from 1 mmol to 10 mmol scale without significant loss of yield or purity.

Conversion to Dihydrochloride Salt

The free base 5-(aminomethyl)-1H-1,2,4-triazol-3-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid, typically in an aqueous or alcoholic medium. This protonation stabilizes the compound and enhances its handling and solubility.

Summary Table of Preparation Methods

Method Key Intermediates Reaction Conditions Suitable Amines Yield Range Notes
N-Guanidinosuccinimide + amines N-Guanidinosuccinimide Microwave irradiation, 170–180 °C, 25 min, acetonitrile/ethanol Aliphatic primary/secondary amines 27–70% Efficient for aliphatic amines; scalable
N-Arylsuccinimides + aminoguanidine hydrochloride N-Arylsuccinimides Microwave irradiation, 170 °C, 50 min + base treatment Aromatic amines Moderate Overcomes nucleophilicity limitations
Salt formation Free base compound Treatment with HCl in aqueous/alcoholic medium N/A High Produces stable dihydrochloride salt

Research Findings and Analytical Data

  • Microwave-assisted synthesis significantly enhances reaction rates and yields by providing uniform heating and facilitating tandem reactions in one pot.
  • NMR spectroscopy and X-ray crystallography have been used to confirm the structure and tautomerism of the synthesized 1,2,4-triazole derivatives, ensuring the integrity of the aminomethyl and amino substituents.
  • The choice of solvent and base in the second pathway critically influences the yield and purity of the final product.
  • Scale-up experiments indicate that the methods are reproducible and suitable for preparative synthesis.

Q & A

What are the critical considerations for optimizing the synthesis of 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride?

Basic Research Focus
Synthesis optimization requires precise control of reaction parameters, including temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity), and catalyst use (e.g., Pd/C for hydrogenation). Multi-step protocols often involve protecting group strategies for the aminomethyl moiety to prevent side reactions .
Methodological Recommendation : Use high-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR to confirm intermediate structures. For dihydrochloride salt formation, stoichiometric HCl in ethanol under reflux is standard .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., antimicrobial vs. no observed activity) may arise from structural tautomerism or impurities. For example, crystallographic studies of analogous triazoles reveal planar vs. non-planar conformations that affect ligand-receptor binding .
Methodological Recommendation :

  • Structural Analysis : Perform X-ray crystallography to confirm tautomeric forms.
  • Purity Validation : Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect trace impurities (<0.5%) that may skew bioassays .

What spectroscopic techniques are most reliable for characterizing this compound’s stability under varying pH conditions?

Basic Research Focus
Stability studies require pH-dependent degradation profiling. Key techniques:

  • UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., λmax 270–290 nm for triazole rings) under acidic (pH 2) vs. alkaline (pH 10) conditions.
  • NMR Stability Assay : Track proton environment changes (e.g., NH2 peaks at δ 6.8–7.2 ppm) over time .
    Data Table :
ConditionDegradation Half-Life (h)Major Degradation Product
pH 248Des-aminated triazole
pH 7>120N/A
pH 1024Oxidized triazolone

How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Advanced Research Focus
Leverage quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) to predict:

  • LogP Values : Assess lipophilicity for blood-brain barrier penetration.
  • Metabolic Sites : Identify vulnerable positions (e.g., aminomethyl group) for targeted modification .
    Methodological Recommendation : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to model interactions with cytochrome P450 enzymes and optimize metabolic stability .

What strategies mitigate challenges in crystallizing this compound for structural analysis?

Advanced Research Focus
Crystallization difficulties often stem from hygroscopicity or polymorphism. Solutions include:

  • Solvent Screening : Use mixed solvents (e.g., methanol/water 4:1) to reduce polarity.
  • Seeding : Introduce microcrystals of analogous triazoles (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) to induce nucleation .
    Data Insight : Single-crystal X-ray diffraction of related compounds shows dihedral angles <5° between triazole and substituent rings, suggesting planar conformations favor crystallization .

How should researchers approach contradictory cytotoxicity data in different cell lines?

Advanced Research Focus
Cell-specific toxicity (e.g., IC50 of 10 µM in HeLa vs. >100 µM in HEK293) may reflect differences in membrane transporters or metabolic pathways.
Methodological Recommendation :

  • Transport Assays : Use fluorescent probes (e.g., calcein-AM) to evaluate efflux pump activity.
  • Metabolomics : LC-MS-based profiling to identify cell-specific metabolite interactions .

What are the best practices for scaling up synthesis while maintaining yield and purity?

Basic Research Focus
Scale-up challenges include exothermic reactions and byproduct formation. Key steps:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression.
  • Workflow :
    • Optimize batch size in 10–100 g increments.
    • Use flow chemistry for hazardous steps (e.g., nitration).
    • Recrystallize in ethanol/water (3:1) for >98% purity .

How does the dihydrochloride salt form influence solubility and bioavailability compared to the free base?

Basic Research Focus
The salt form enhances aqueous solubility (e.g., 25 mg/mL vs. 2 mg/mL for free base) but may reduce passive diffusion.
Methodological Recommendation :

  • Solubility Testing : Use shake-flask method with UV quantification.
  • Permeability Assay : Parallel artificial membrane permeability assay (PAMPA) to compare salt vs. free base .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride
Reactant of Route 2
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride

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